4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
Overview
Description
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core
Preparation Methods
The synthesis of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the ozonation of N-acyl derivatives of the compound can yield stable ozonides, which are intermediates in the synthesis process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ozone, leading to the formation of ozonides.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with palladium or platinum catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include ozone for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine can be compared with other cyclopenta[c]quinoline derivatives. Similar compounds include:
- 4-[8-(1-adamantyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]phenyl benzoate
- N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly influence their chemical properties and applications
Properties
IUPAC Name |
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNMGOVFQIUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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